

An In-depth Technical Guide to Diethyl 1-decylphosphonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 1-decylphosphonate*

Cat. No.: *B097220*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl 1-decylphosphonate**, including its chemical identifiers, physical properties, and potential applications in research and drug development. Due to the limited publicly available data on this specific compound, this guide also draws upon information from structurally related phosphonates to infer potential biological activities and experimental protocols.

Chemical Identifiers and Properties

Diethyl 1-decylphosphonate is an organophosphorus compound characterized by a ten-carbon alkyl chain attached to a phosphonate group.[\[1\]](#)

Table 1: Chemical Identifiers for **Diethyl 1-decylphosphonate**[\[1\]](#)

Identifier	Value
CAS Number	16165-68-7 [1] [2]
Molecular Formula	C14H31O3P [1] [2]
Molecular Weight	278.37 g/mol [1] [2]
IUPAC Name	diethyl decylphosphonate
Synonyms	Diethyl n-decylphosphonate, 1-Decylphosphonic acid diethyl ester [1]
InChI Key	HYQXIVAZQBYBAF-UHFFFAOYSA-N [1]
SMILES	CCCCCCCCCP(=O)(OCC)OCC [3]
DSSTox ID	DTXSID70378647 [1]

Table 2: Physicochemical Properties of **Diethyl 1-decylphosphonate**[\[1\]](#)

Property	Value
Appearance	Clear colorless liquid [3]
Density	0.938 g/cm ³ [1]
Boiling Point	128-130 °C at 0.2 mmHg [1]
Refractive Index	1.4350-1.4400 @ 20°C [3]
Assay (GC)	≥96.0% [3]

Potential Research Applications

While specific biological activities of **Diethyl 1-decylphosphonate** are not extensively documented, the broader class of organophosphonates, particularly those with lipophilic alkyl chains, are of interest in several areas of drug development.

- **Enzyme Inhibition:** Phosphonates are known mimics of phosphate esters and can act as inhibitors of various enzymes. The long alkyl chain of **Diethyl 1-decylphosphonate** may facilitate its interaction with enzymes that have hydrophobic binding pockets.

- **Antimicrobial Agents:** Benzylphosphonate derivatives have shown antimicrobial activity.^[4] The lipophilic nature of the decyl group in **Diethyl 1-decylphosphonate** could potentially enhance its ability to penetrate bacterial cell membranes.
- **Drug Delivery:** The physicochemical properties of this compound might be explored for its use as a component in lipid-based drug delivery systems.

Experimental Protocols

The following are hypothetical experimental protocols based on general procedures for related compounds. Researchers should optimize these protocols for their specific applications.

3.1. Synthesis of **Diethyl 1-decylphosphonate**

A common method for the synthesis of dialkyl phosphonates is the Michaelis-Arbuzov reaction. This protocol describes a potential synthesis route for **Diethyl 1-decylphosphonate**.

- **Materials:** 1-Bromodecane, Triethyl phosphite.
- **Procedure:**
 - In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-bromodecane and triethyl phosphite.
 - Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at approximately 150°C for 4-6 hours.
 - Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, allow the mixture to cool to room temperature.
 - Purify the crude product by vacuum distillation to obtain **Diethyl 1-decylphosphonate**.

3.2. In Vitro Enzyme Inhibition Assay (Hypothetical)

This protocol outlines a general procedure to screen for the enzyme inhibitory activity of **Diethyl 1-decylphosphonate**. The specific enzyme and substrate would need to be chosen

based on the research hypothesis.

- Materials: Target enzyme, substrate, **Diethyl 1-decylphosphonate**, appropriate buffer, 96-well plates, plate reader.
- Procedure:
 - Prepare a stock solution of **Diethyl 1-decylphosphonate** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the compound in the assay buffer to achieve a range of concentrations.
 - In a 96-well plate, add the enzyme solution to each well.
 - Add the different concentrations of **Diethyl 1-decylphosphonate** to the wells and incubate for a predetermined time to allow for binding.
 - Initiate the enzymatic reaction by adding the substrate to each well.
 - Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.
 - Include appropriate controls (no inhibitor, no enzyme, no substrate).
 - Calculate the percentage of inhibition for each concentration and determine the IC50 value.^[5]

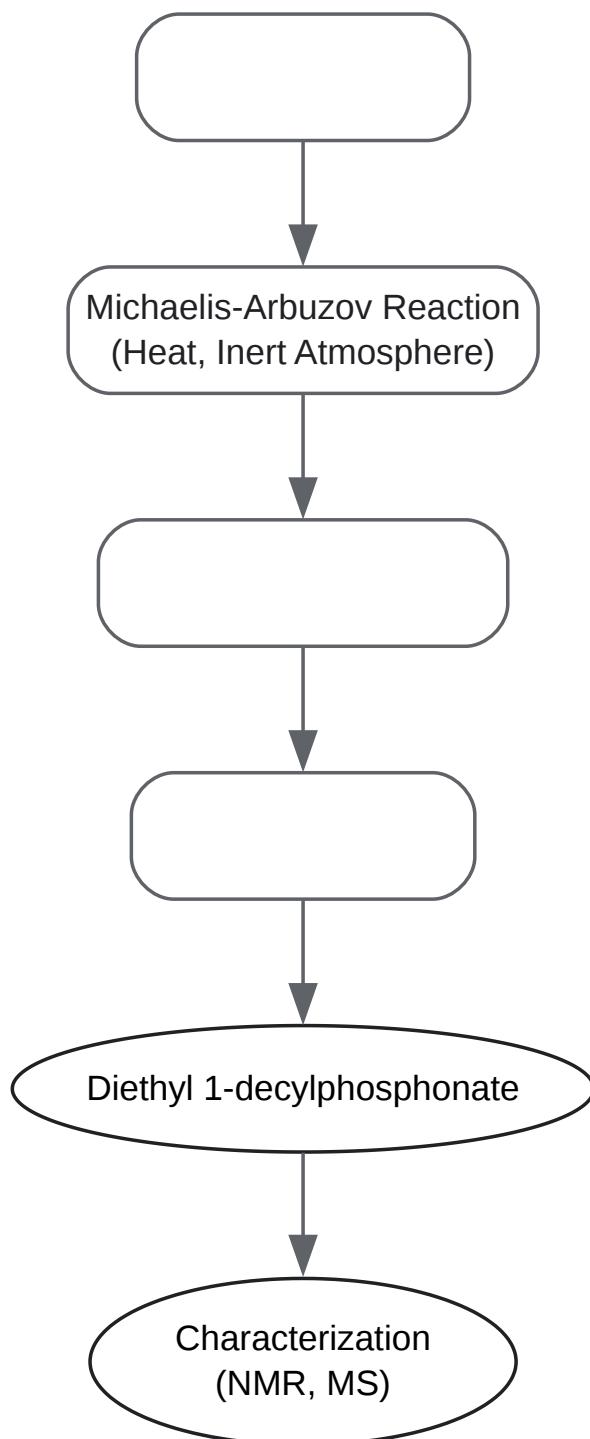
3.3. Antimicrobial Susceptibility Testing (Hypothetical)

This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of **Diethyl 1-decylphosphonate** against a bacterial strain.

- Materials: Bacterial strain, Mueller-Hinton broth (MHB), **Diethyl 1-decylphosphonate**, 96-well plates, incubator.
- Procedure:

- Prepare a stock solution of **Diethyl 1-decylphosphonate**.
- In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
- Prepare a standardized inoculum of the bacterial strain and add it to each well.
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Spectroscopic Data

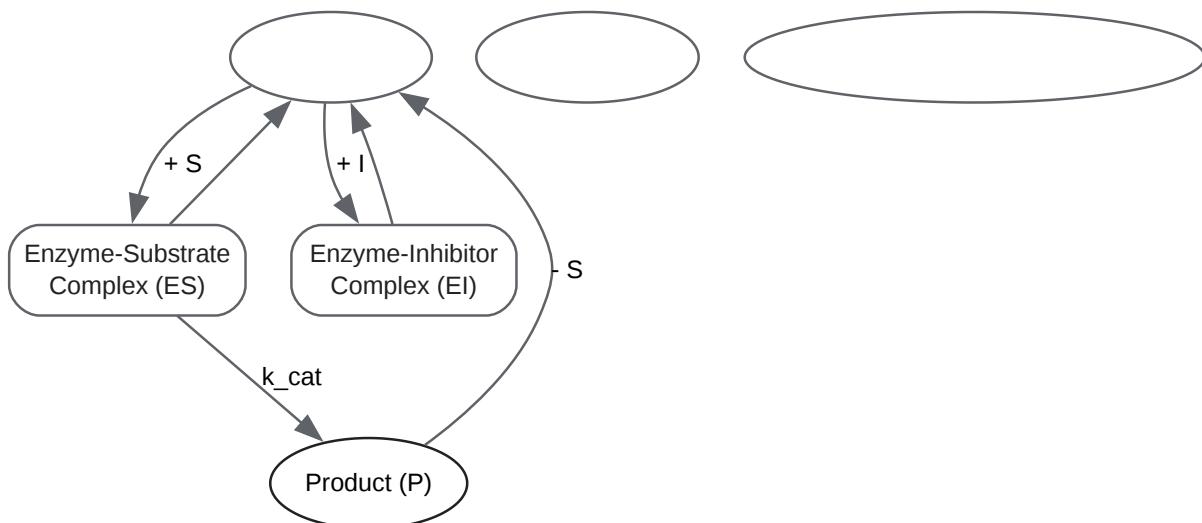

Publicly available spectral data for **Diethyl 1-decylphosphonate** is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound. Expected spectral features would include:

- ^{13}C NMR: Signals corresponding to the ten carbons of the decyl chain and the two ethyl groups of the phosphonate.
- Mass Spectrometry (GC-MS): A molecular ion peak corresponding to the molecular weight of the compound.[\[6\]](#)

Visualizations

5.1. Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of **Diethyl 1-decylphosphonate**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Diethyl 1-decylphosphonate**.

5.2. Postulated Enzyme Inhibition Mechanism

This diagram illustrates a hypothetical mechanism of competitive enzyme inhibition by **Diethyl 1-decylphosphonate**.

[Click to download full resolution via product page](#)

Caption: Competitive enzyme inhibition by **Diethyl 1-decylphosphonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. Diethyl 1-decylphosphonate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]

- 6. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 1-decylphosphonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097220#diethyl-1-decylphosphonate-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com